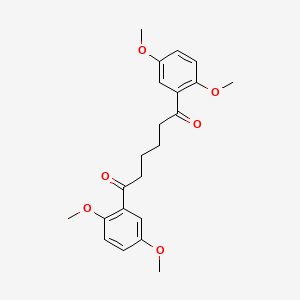
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione: is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to a hexane-1,6-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with hexane-1,6-dione under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, by binding to their active sites. This inhibition can lead to various biological effects, including antioxidant and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
- 1,5-Bis(2,5-dimethoxyphenyl)pentane-1,5-dione
- 1,6-Bis(3-methoxy-4-hydroxyphenyl)hexane-1,6-dione
Comparison: 1,6-Bis(2,5-dimethoxyphenyl)hexane-1,6-dione is unique due to its specific substitution pattern and hexane-1,6-dione backbone. Compared to similar compounds, it may exhibit distinct chemical reactivity and biological activities, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
10365-23-8 |
|---|---|
Molekularformel |
C22H26O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1,6-bis(2,5-dimethoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C22H26O6/c1-25-15-9-11-21(27-3)17(13-15)19(23)7-5-6-8-20(24)18-14-16(26-2)10-12-22(18)28-4/h9-14H,5-8H2,1-4H3 |
InChI-Schlüssel |
NLTLAMMHZBRPCU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CCCCC(=O)C2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)



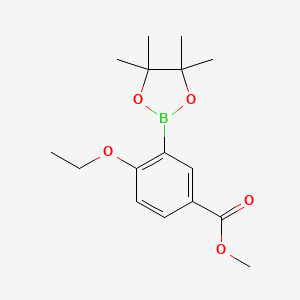
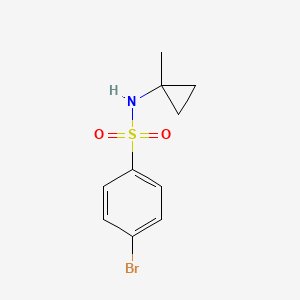
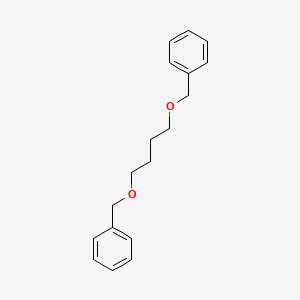
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
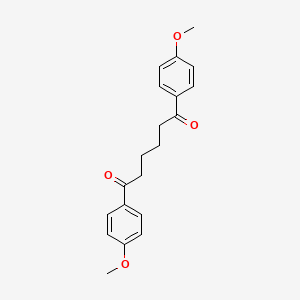

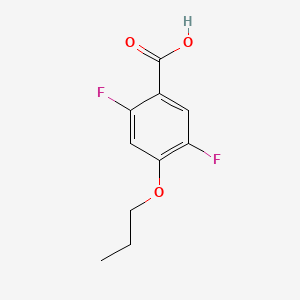

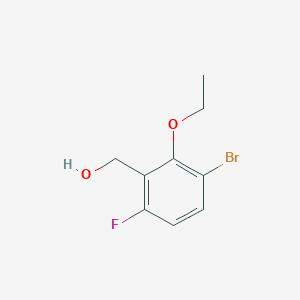
![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)
